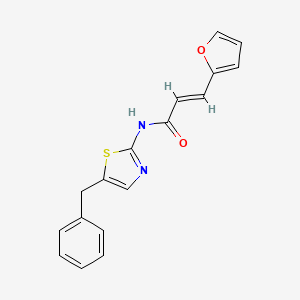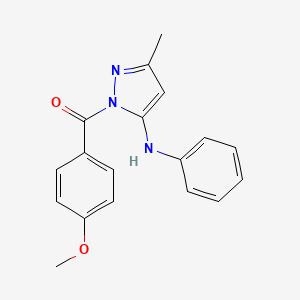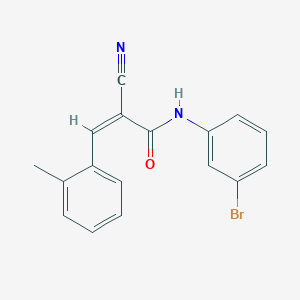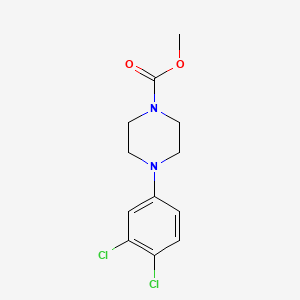
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as 25B-NBOMe, is a synthetic drug that belongs to the phenethylamine class. It is a potent psychedelic drug that is known for its hallucinogenic effects. This compound has gained popularity in recent years due to its potent effects on the human body.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that this compound acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, this compound is able to induce hallucinations and alter the perception of reality.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelic drugs. This compound is known to induce hallucinations, alter the perception of reality, and produce a sense of euphoria. Other effects include increased heart rate, elevated blood pressure, and dilated pupils. The effects of this compound typically last between 6-10 hours.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. Additionally, its ability to induce hallucinations makes it a useful tool for studying the brain and its perception of reality. However, one limitation is its potential for toxicity, which can make it difficult to use in experiments involving living organisms.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of research is its potential therapeutic applications in the treatment of mental disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, more research is needed to determine the potential long-term effects of this compound on the human body.
In conclusion, this compound is a potent psychedelic drug that has gained popularity in recent years. While it has potential therapeutic applications, it also has limitations and potential toxicity that need to be considered. Further research is needed to fully understand the effects of this compound and its potential applications in the field of medicine.
Synthesis Methods
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound that is typically synthesized from 2C-B, a known psychedelic drug. The synthesis process involves the addition of a 2-methoxyphenyl group to the 4-bromo-2,5-dimethoxyphenethylamine molecule. This reaction is typically carried out using a palladium-catalyzed coupling reaction. Once the compound is synthesized, it is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research in recent years. It has been studied for its potential therapeutic applications in the treatment of various mental disorders such as depression, anxiety, and PTSD. Additionally, it has been studied for its potential use in the treatment of addiction to other drugs such as opioids and cocaine.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-8-9-15-13(10-11)12(2)17(22-15)18(20)19-14-6-4-5-7-16(14)21-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOJBCIKVXXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)




![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)

![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
